

A Technical Guide to the Spectroscopic Characterization of **8-Bromoquinazolin-4(1H)-one**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromoquinazolin-4(1H)-one**

Cat. No.: **B1384296**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist Introduction

8-Bromoquinazolin-4(1H)-one, a halogenated derivative of the quinazolinone scaffold, represents a molecule of significant interest in the fields of medicinal chemistry and drug discovery. The quinazolinone core is a well-established privileged structure, forming the basis of numerous compounds with diverse and potent biological activities. The introduction of a bromine atom at the 8-position can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. A comprehensive understanding of the spectroscopic signature of **8-Bromoquinazolin-4(1H)-one** is therefore fundamental for its unambiguous identification, purity assessment, and the rational design of novel therapeutic agents.

This in-depth technical guide provides a detailed analysis of the key spectroscopic data for **8-Bromoquinazolin-4(1H)-one**, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide offers insights into the experimental rationale, data interpretation, and detailed protocols to empower researchers in their own analytical endeavors.

Molecular Structure and Key Physicochemical Properties

Property	Value	Source
Chemical Formula	C ₈ H ₅ BrN ₂ O	[AbacipharmTech, Crysdot LLC][1][2]
Molecular Weight	225.04 g/mol	[Apollo Scientific, Crysdot LLC][2][3]
CAS Number	77150-35-7	[AbacipharmTech, Apollo Scientific][1][3]
Appearance	White to off-white solid	Inferred from typical appearance of similar compounds

```
digraph "8_Bromoquinazolin_4_1H_one" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000];
node [shape=plaintext];

// Atom nodes
N1 [label="N", pos="0,1.5!"];
C2 [label="C", pos="1.3,1.5!"];
N3 [label="N", pos="1.8,0.3!"];
C4 [label="C", pos="0.8,-0.5!"];
C4a [label="C", pos="-0.5,-0.5!"];
C5 [label="C", pos="-1.5,0.3!"];
C6 [label="C", pos="-1.5,1.5!"];
C7 [label="C", pos="-0.5,2.3!"];
C8 [label="C", pos="0.5,2.3!"];
C8a [label="C", pos="-0.5,0.3!"];
O4 [label="O", pos="1.2,-1.5!"];
H2 [label="H", pos="1.9,2.1!"];
```

```
H3[label="H", pos="2.8,0.3!"];
H5[label="H", pos="-2.5,0.3!"];
H6[label="H", pos="-2.5,1.5!"];
H7 [label="H", pos="-0.5,3.3!"];
Br8 [label="Br", pos="1.5,3.3!"];
```

```
// Edges for bonds
C8a -- N1 [len=1.5];
N1 -- C2;
C2 -- N3;
N3 -- C4;
C4 -- C4a;
C4a -- C8a;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C8a;
C4 -- O4 [style=double];
C2 -- H2;
N3 -- H3;
C5 -- H5;
C6 -- H6;
C7 -- H7;
C8 -- Br8;
}
```

Figure 1. Chemical structure of **8-Bromoquinazolin-4(1H)-one** with atom numbering.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing unparalleled insight into the chemical environment of each proton and carbon atom. For **8-Bromoquinazolin-4(1H)-one**, NMR is critical for confirming the substitution pattern and overall molecular framework.

¹H NMR (Proton NMR) Spectroscopy

Data Interpretation:

While specific experimental data for **8-Bromoquinazolin-4(1H)-one** is not readily available in the public domain, we can predict the expected ¹H NMR spectrum based on the analysis of closely related quinazolinone derivatives. The spectrum, typically recorded in a deuterated solvent such as DMSO-d₆, would exhibit distinct signals for the aromatic protons and the N-H proton.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~12.5	br s	1H	N ³ -H	The amide proton is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent.
~8.15	s	1H	H-2	This proton is adjacent to two nitrogen atoms, leading to significant deshielding and its appearance as a singlet.
~7.95	d	1H	H-5	This proton is ortho to the carbonyl group and is expected to be a doublet due to coupling with H-6.
~7.80	d	1H	H-7	This proton is ortho to the bromine atom and will appear as a doublet due

				to coupling with H-6.
~7.40	t	1H	H-6	This proton is coupled to both H-5 and H-7, resulting in a triplet or a doublet of doublets.

Experimental Protocol: ^1H NMR Spectroscopy

A robust protocol for acquiring high-quality ^1H NMR data is essential for accurate structural confirmation.

- Sample Preparation:

- Accurately weigh 5-10 mg of **8-Bromoquinazolin-4(1H)-one**.
- Dissolve the sample in approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Ensure complete dissolution, using gentle warming or sonication if necessary.
- Filter the solution through a small plug of glass wool to remove any particulate matter.

- Instrumental Parameters (400 MHz Spectrometer):

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30' on Bruker instruments).
- Spectral Width: Typically -2 to 14 ppm.
- Number of Scans: 16 to 64 scans to achieve an adequate signal-to-noise ratio.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.

- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase correction to obtain a pure absorption spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at 2.50 ppm).
 - Integrate the signals to determine the relative number of protons.

[Click to download full resolution via product page](#)

Figure 2. Workflow for ¹H NMR analysis of **8-Bromoquinazolin-4(1H)-one**.

¹³C NMR (Carbon NMR) Spectroscopy

Data Interpretation:

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.

For **8-Bromoquinazolin-4(1H)-one**, eight distinct signals are expected.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ , ppm)	Assignment	Rationale
~162	C-4	The carbonyl carbon is highly deshielded and appears at a low field.
~148	C-8a	A quaternary carbon adjacent to a nitrogen atom.
~145	C-2	The imine-like carbon is significantly deshielded.
~138	C-7	Aromatic CH carbon.
~128	C-5	Aromatic CH carbon.
~127	C-6	Aromatic CH carbon.
~120	C-4a	A quaternary carbon in the aromatic ring.
~115	C-8	The carbon atom directly bonded to the electronegative bromine atom.

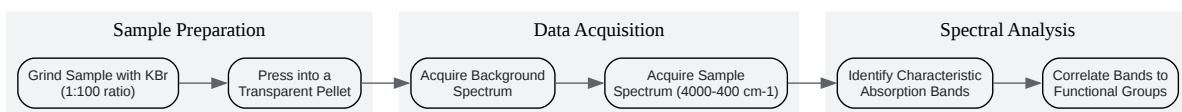
Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: The same sample prepared for ^1H NMR can be used.
- Instrumental Parameters (100 MHz for a 400 MHz ^1H spectrometer):
 - Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Typically 0 to 200 ppm.
 - Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay (d1): 2 seconds.

- Data Processing:
 - Similar to ^1H NMR, involving Fourier transformation, phase correction, and calibration to the solvent peak (DMSO-d₆ at 39.52 ppm).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **8-Bromoquinazolin-4(1H)-one** is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-Br bonds, as well as aromatic C-H and C=C stretching vibrations.


Predicted IR Data (KBr Pellet):

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3000	Medium, Broad	N-H stretching vibration of the amide group.
~3050	Medium	Aromatic C-H stretching vibrations.
~1680	Strong	C=O (amide I band) stretching vibration.
~1610	Medium to Strong	C=N stretching and C=C aromatic ring stretching.
~1500	Medium	C=C aromatic ring stretching.
~800	Strong	C-Br stretching vibration.
~750	Strong	Out-of-plane aromatic C-H bending.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:

- Thoroughly grind 1-2 mg of **8-Bromoquinazolin-4(1H)-one** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
- Transfer the fine powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum, typically over a range of 4000 to 400 cm^{-1} .

[Click to download full resolution via product page](#)

Figure 3. Workflow for IR analysis of **8-Bromoquinazolin-4(1H)-one**.

III. Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. For **8-Bromoquinazolin-4(1H)-one**, mass spectrometry is crucial for confirming the molecular formula and observing the characteristic isotopic pattern of bromine.

Data Interpretation:

In an Electron Ionization (EI) mass spectrum, the molecular ion peak ($[\text{M}]^+$) is expected to be observed as a pair of peaks of nearly equal intensity, separated by two mass units (m/z 224 and 226). This is due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are present in an approximate 1:1 ratio).

Predicted Mass Spectrum Data (EI):

m/z	Relative Intensity	Assignment
226	~98%	$[M+2]^+$ peak due to ^{81}Br isotope.
224	100%	Molecular ion peak ($[M]^+$) with ^{79}Br isotope.
196/198	Variable	$[M-\text{CO}]^+$, loss of carbon monoxide.
145	Variable	$[M-\text{Br}]^+$, loss of a bromine radical.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

- Sample Introduction: Introduce a small amount of the solid sample directly into the mass spectrometer's ion source via a direct insertion probe.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-300).

[Click to download full resolution via product page](#)

References

- 1. rsc.org [rsc.org]
- 2. 8-Bromoquinazolin-4(1H)-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. acgpubs.org [acgpubs.org]

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Characterization of 8-Bromoquinazolin-4(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1384296#spectroscopic-data-of-8-bromoquinazolin-4-1h-one-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com